(9-Methyl-indeno[1,2-b]pyridin-5-ylidene)-phenyl-amine
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Overview
Description
(5E)-9-Methyl-N-phenyl-5H-indeno[1,2-b]pyridin-5-imine is a heterocyclic compound that features a fused indeno-pyridine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-9-Methyl-N-phenyl-5H-indeno[1,2-b]pyridin-5-imine typically involves multi-step organic reactions One common synthetic route starts with the preparation of a chalcone intermediate, which is then cyclized to form the indeno-pyridine core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-9-Methyl-N-phenyl-5H-indeno[1,2-b]pyridin-5-imine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indeno-pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or catalysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines.
Scientific Research Applications
Chemistry
In chemistry, (5E)-9-Methyl-N-phenyl-5H-indeno[1,2-b]pyridin-5-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine
In medicine, (5E)-9-Methyl-N-phenyl-5H-indeno[1,2-b]pyridin-5-imine is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development .
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its structural versatility allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (5E)-9-Methyl-N-phenyl-5H-indeno[1,2-b]pyridin-5-imine involves its interaction with various molecular targets, including enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the indeno-pyridine core can interact with DNA, potentially leading to anticancer effects through the disruption of DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
(5E)-N-[(4-chlorophenyl)methoxy]-5H-indeno[1,2-b]pyridin-5-imine: This compound has a similar structure but with a chlorophenyl group, which may alter its biological activity and chemical reactivity.
Pyridine derivatives: Compounds with a pyridine core, such as sulfapyridine, share some structural similarities and biological activities.
Uniqueness
(5E)-9-Methyl-N-phenyl-5H-indeno[1,2-b]pyridin-5-imine is unique due to its fused indeno-pyridine structure, which provides a rigid and planar framework. This rigidity can enhance its binding affinity to molecular targets and improve its stability under physiological conditions.
Properties
Molecular Formula |
C19H14N2 |
---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
9-methyl-N-phenylindeno[1,2-b]pyridin-5-imine |
InChI |
InChI=1S/C19H14N2/c1-13-7-5-10-15-17(13)19-16(11-6-12-20-19)18(15)21-14-8-3-2-4-9-14/h2-12H,1H3 |
InChI Key |
YTLVNNCRRHHLLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC3=CC=CC=C3)C4=C2N=CC=C4 |
Origin of Product |
United States |
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